molecular formula C19H22F3N3O4S B2390972 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097917-74-1

3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2390972
CAS RN: 2097917-74-1
M. Wt: 445.46
InChI Key: VGQHOGBZZUTVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H22F3N3O4S and its molecular weight is 445.46. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition and Enzyme Interaction Studies

A series of compounds including derivatives similar to 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and evaluated for their potential to selectively inhibit human heart chymase. These studies involve detailed structure-activity relationship investigations, revealing insights into hydrophobic interactions and hydrogen-bond acceptor influences on activity. Molecular modeling has provided further understanding of the interaction mechanisms with enzymes, emphasizing the role of specific moieties and their spatial arrangement for effective enzyme inhibition (Niwata et al., 1997).

Synthesis and Chemical Property Exploration

Research has been conducted on the chemoselective N-alkylation of imidazolidine-2,4-dione, leading to novel imides and further exploring their reductive properties to produce specific analogs. This synthetic pathway highlights the versatility of imidazolidine-2,4-dione derivatives in accessing a variety of structurally diverse compounds with potential biological activity (Parihar & Ramana, 2003).

Pharmacological Evaluations

Studies on imidazolidine-2,4-dione derivatives have explored their hypoglycemic activity, revealing some compounds that significantly lower blood glucose levels in diabetic models. These findings suggest potential therapeutic applications for diabetes management, showcasing the chemical's relevance in developing new antidiabetic agents (Hussain et al., 2015).

Structural and Molecular Analyses

Investigations into the structural and spectral properties of imidazolidine-2,4-dione derivatives have been conducted, including X-ray diffraction and DFT studies. These analyses provide detailed insights into the molecular geometry, electronic structure, and thermal stability of these compounds, contributing valuable information for the design of molecules with desired properties (Prasad et al., 2018).

Anticancer Activity Assessments

Efforts to synthesize and evaluate the anticancer activity of novel imidazolidine-2,4-dione derivatives have identified compounds with promising activity against various cancer cell lines. These studies contribute to the ongoing search for effective anticancer agents and underline the potential of imidazolidine-2,4-dione derivatives in oncological research (Kumar et al., 2013).

properties

IUPAC Name

3-cyclopropyl-1-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O4S/c20-19(21,22)14-3-1-13(2-4-14)12-30(28,29)23-9-7-15(8-10-23)24-11-17(26)25(18(24)27)16-5-6-16/h1-4,15-16H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQHOGBZZUTVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione

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